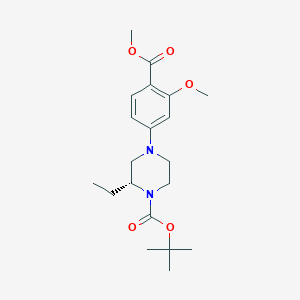

Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

説明

Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl substituent at the (R)-configured 2-position, and a 3-methoxy-4-(methoxycarbonyl)phenyl moiety at the 4-position. The Boc group enhances solubility and stability during synthesis, while the ethyl group and aryl substitution influence steric and electronic properties critical for biological activity. This compound is likely a precursor or intermediate in medicinal chemistry, particularly for central nervous system (CNS) or protease-targeting agents, given structural similarities to serotonin receptor antagonists and kinase inhibitors .

特性

分子式 |

C20H30N2O5 |

|---|---|

分子量 |

378.5 g/mol |

IUPAC名 |

tert-butyl (2R)-2-ethyl-4-(3-methoxy-4-methoxycarbonylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O5/c1-7-14-13-21(10-11-22(14)19(24)27-20(2,3)4)15-8-9-16(18(23)26-6)17(12-15)25-5/h8-9,12,14H,7,10-11,13H2,1-6H3/t14-/m1/s1 |

InChIキー |

ZVAFTHIODAINSR-CQSZACIVSA-N |

異性体SMILES |

CC[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC |

正規SMILES |

CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may involve:

Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

科学的研究の応用

Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1 Aryl Substituent Variations

- tert-Butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (): Differs by a formyl group at the 3-position instead of methoxy. However, it may reduce metabolic stability compared to the target compound’s methoxy group .

tert-Butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate () :

Replaces the methoxycarbonylphenyl group with a pyridinylphenyl moiety. The pyridine ring introduces basicity and hydrogen-bonding capacity, which could improve target binding but reduce blood-brain barrier (BBB) penetration due to increased polarity .

2.1.2 Alkyl Substituent Variations

- (2R)-1-tert-Butoxycarbonyl-4-(3-methoxyphenyl)-3-methylpiperazine (): Contains a 3-methyl group instead of 2-ethyl. The (R)-configuration is retained, suggesting shared stereochemical requirements for activity .

tert-Butyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate () :

Features a carbamoyl linker and methylphenyl group. This substitution increases hydrophobicity, making it suitable for corrosion inhibition, unlike the target compound’s polar methoxycarbonyl group, which is optimized for drug-like properties .

2.3.1 Receptor Binding and Selectivity

- Serotonin 5-HT1A Antagonists (): Analogs like p-MPPI (iodobenzamido) and p-MPPF (fluorobenzamido) exhibit nanomolar affinity for 5-HT1A receptors. The target compound’s methoxycarbonyl group may reduce halogen-related toxicity but could lower binding potency compared to iodo/fluoro substituents .

Dopamine D2 Receptor Ligands () :

Pyridinylphenyl derivatives (e.g., 17a, 17b) show moderate D2 affinity (IC50 ~100 nM). The target compound’s ethyl group might enhance lipophilicity, improving CNS penetration compared to pyridine-containing analogs .

Stability and Metabolic Considerations

- The Boc group in the target compound improves stability during synthesis but requires acidic conditions for removal, which may limit in vivo utility unless designed as a prodrug.

生物活性

Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C20H30N2O5

- Molecular Weight : 378.5 g/mol

- IUPAC Name : tert-butyl (2R)-2-ethyl-4-(3-methoxy-4-methoxycarbonylphenyl)piperazine-1-carboxylate

- InChI Key : ZVAFTHIODAINSR-CQSZACIVSA-N

The compound features a piperazine core, which is significant for its biological activity, particularly in interactions with various molecular targets.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Piperazine Ring : Achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.

- Functionalization : Subsequent steps involve introducing methoxy and methoxycarbonyl groups to the aromatic ring.

Industrial production may optimize these routes to maximize yield and minimize environmental impact.

The biological activity of tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is largely attributed to its interaction with specific receptors or enzymes. Preliminary studies suggest it may modulate the activity of central nervous system targets due to its structural properties .

Case Studies and Research Findings

-

Medicinal Chemistry Applications :

- This compound has been investigated as a potential building block for synthesizing pharmaceuticals targeting neurological disorders.

- Its unique substituents may enhance selectivity and efficacy against specific targets compared to other piperazine derivatives.

-

Inhibition Studies :

- In vitro studies have shown that similar piperazine derivatives exhibit significant inhibitory effects on various enzymes involved in disease pathways.

- For example, compounds with piperazine linkers have demonstrated enhanced bioactivity due to strong hydrogen bonding interactions with active site residues .

- Comparative Analysis :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O5 |

| Molecular Weight | 378.5 g/mol |

| IUPAC Name | tert-butyl (2R)-2-ethyl... |

| Mechanism of Action | Modulation of CNS targets |

| Comparative Compound | IC50 (mg/mL) | Activity Type |

|---|---|---|

| Tert-butyl 4-(3-methoxy... | 0.15 ± 0.002 | Enzyme Inhibition |

| Tert-butyl 5-(4,4,5,5-tetramethyl... | 0.10 ± 0.001 | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。